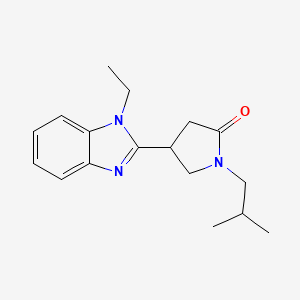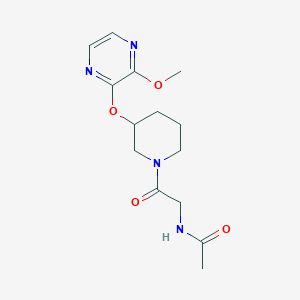
1-(2-氨基-3-氟苯基)哌啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Amino-3-fluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H15FN2O . It is used for research and development .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including “1-(2-Amino-3-fluorophenyl)piperidin-4-ol”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-3-fluorophenyl)piperidin-4-ol” consists of a piperidine ring with a hydroxyl group at the 4-position and a 2-amino-3-fluorophenyl group at the 1-position .科学研究应用
抗HIV研究
吲哚衍生物,包括哌啶-4-醇类似物,已被证明具有抗HIV活性。尽管关于1-(2-氨基-3-氟苯基)哌啶-4-醇的具体研究有限,但其结构特征值得研究。 分子对接研究可以预测其与HIV相关蛋白的结合亲和力,从而指导进一步的实验验证 .
安全和危害
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(2-Amino-3-fluorophenyl)piperidin-4-ol”, is an important task of modern organic chemistry .
作用机制
Target of Action
The primary target of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2-Amino-3-fluorophenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .
Result of Action
The result of the action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the prevention of HIV-1 entry into the cell . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect the cell .
生化分析
Biochemical Properties
1-(2-Amino-3-fluorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(2-Amino-3-fluorophenyl)piperidin-4-ol and CCR5 involves binding to the receptor, potentially inhibiting its function and preventing HIV-1 from entering the cells.
Cellular Effects
1-(2-Amino-3-fluorophenyl)piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in cell signaling pathways that are crucial for HIV-1 entry and replication . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, its binding to CCR5 involves a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This interaction can inhibit the receptor’s function, thereby preventing HIV-1 from entering host cells. Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may modulate the activity of other enzymes and proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into host cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to cellular toxicity, including apoptosis and necrosis . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(2-Amino-3-fluorophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can bind to various proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
1-(2-Amino-3-fluorophenyl)piperidin-4-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5 . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may be transported to other organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
属性
IUPAC Name |
1-(2-amino-3-fluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYMGLIOAKLEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)


![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2580296.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-](/img/structure/B2580305.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2580309.png)
